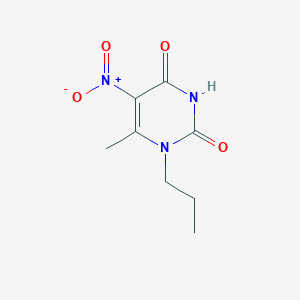
5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione: is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a nitro group at the 5th position, a methyl group at the 6th position, and a propyl group at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione can be achieved through several synthetic routes. One common method involves the nitration of 6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione. This reaction typically requires the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.
Another synthetic route involves the condensation of appropriate precursors, such as 1-propyl-2,4(1H,3H)-pyrimidindione and a nitrating agent, followed by methylation at the 6th position. This method may require the use of methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione can undergo oxidation reactions, particularly at the methyl and propyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group at the 5th position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Oxidized derivatives of the methyl and propyl groups.
Reduction: 5-amino-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione.
Substitution: Substituted derivatives at the nitrogen-adjacent positions.
科学研究应用
Chemistry: 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural similarity to nucleotides makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have antimicrobial, antiviral, or anticancer properties, although further studies are needed to confirm these effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular processes.
相似化合物的比较
5-nitro-6-methyl-1-ethyl-2,4(1H,3H)-pyrimidindione: Similar structure with an ethyl group instead of a propyl group.
5-nitro-6-methyl-1-butyl-2,4(1H,3H)-pyrimidindione: Similar structure with a butyl group instead of a propyl group.
5-nitro-6-methyl-1-isopropyl-2,4(1H,3H)-pyrimidindione: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness:
The uniqueness of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the propyl group at the 1st position may affect its solubility, stability, and biological activity compared to similar compounds with different alkyl groups.
属性
CAS 编号 |
398479-82-8 |
|---|---|
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
6-methyl-5-nitro-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-10-5(2)6(11(14)15)7(12)9-8(10)13/h3-4H2,1-2H3,(H,9,12,13) |
InChI 键 |
OQAMJFLAERXUSU-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C(C(=O)NC1=O)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
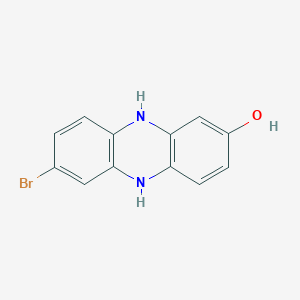
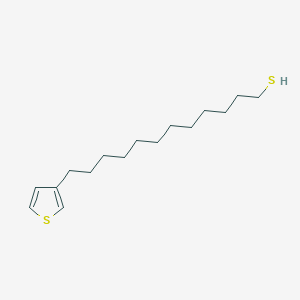
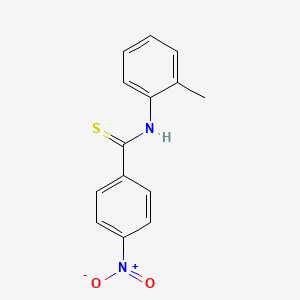
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
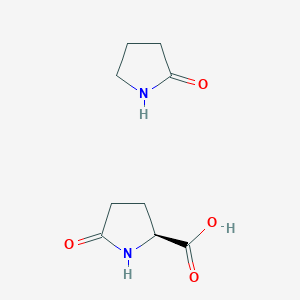
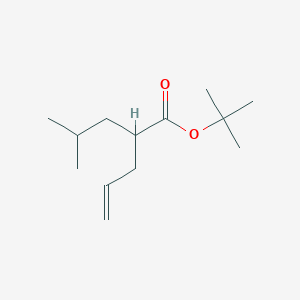
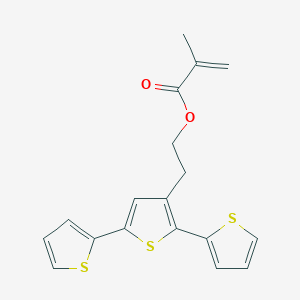
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
